N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
This compound belongs to the quinoline-benzodioxole carboxamide family, characterized by a quinoline core substituted with a 4-fluorophenyl group at position 2, an ethoxy group at position 4, and a 1,3-benzodioxole-5-carboxamide moiety at position 4. Key inferred properties include:
- Molecular weight: ~430–440 g/mol (based on ’s analog with 426.47 g/mol).
- logP: ~6.0–6.2 (fluorine’s electronegativity may slightly reduce lipophilicity compared to methyl-substituted analogs).
- Polar surface area (PSA): ~55–60 Ų (similar to ’s compound with 55.71 Ų).
- Hydrogen bonding: 6 acceptors and 1 donor (fluorine may weakly contribute as an acceptor).
Properties
IUPAC Name |
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c1-2-30-23-13-21(15-3-6-17(26)7-4-15)28-20-9-8-18(12-19(20)23)27-25(29)16-5-10-22-24(11-16)32-14-31-22/h3-13H,2,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGZAUOSKLBEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares the target compound with key analogs from the evidence:
Key Observations:
Substituent Effects: Position 2: Fluorine (target) vs. methyl () vs. halogenated anilines (). Fluorine improves electronegativity and may enhance binding interactions compared to methyl. Position 4: Ethoxy (target and ) vs. cyano or tetrahydrofuran-oxy groups (). Ethoxy likely enhances metabolic stability over hydroxyl groups. Position 6: Benzodioxole carboxamide is conserved in all analogs, suggesting its role as a pharmacophore.
Physicochemical Properties: The target compound’s logP (~6.1) aligns with ’s analog, indicating high lipophilicity, which may limit aqueous solubility but enhance membrane permeability.
Pharmacological Implications: Anticancer Potential: Tulmimetostatum () demonstrates benzodioxole carboxamides’ relevance in oncology. The target compound’s quinoline core may target kinases or DNA topoisomerases. Antimicrobial Activity: Quinoline derivatives (e.g., chloroquine analogs) are known for antimicrobial effects; fluorine substitution could enhance potency against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
